molecular formula C19H22N6O3S B3303437 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide CAS No. 920407-91-6

2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Cat. No.: B3303437
CAS No.: 920407-91-6
M. Wt: 414.5 g/mol
InChI Key: WIPQGMNCQAFHIO-UHFFFAOYSA-N
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Description

This compound is a pyridinone derivative featuring a 5-methoxy group, a tetrazole-thioether side chain, and an N-phenethylacetamide moiety. The pyridinone core (4-oxopyridin-1(4H)-yl) is a versatile scaffold known for its hydrogen-bonding capacity and metabolic stability. The 1-methyl-1H-tetrazol-5-ylthio group acts as a bioisostere for carboxylic acids, enhancing bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name

2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-24-19(21-22-23-24)29-13-15-10-16(26)17(28-2)11-25(15)12-18(27)20-9-8-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPQGMNCQAFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C18H20N6O3SC_{18}H_{20}N_{6}O_{3}S, with a molecular weight of approximately 400.5 g/mol. It features a methoxy-substituted pyridinone core linked to a tetrazole moiety via a thioether bond, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₃S
Molecular Weight400.5 g/mol
CAS Number1005291-93-9

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial , antitumor , and anti-inflammatory properties. The presence of the tetrazole and pyridinone groups is particularly noteworthy, as these structures are known to interact with various biological targets.

Antimicrobial Activity

A study on related compounds demonstrated moderate to good antimicrobial activity against various bacterial strains. The incorporation of the tetrazole moiety is believed to enhance the interaction with microbial targets, potentially leading to increased efficacy in treating infections.

Antitumor Activity

Preliminary findings suggest that derivatives of this compound may possess antitumor properties. For instance, compounds featuring similar structural elements have been shown to inhibit tumor growth in vitro and in vivo models. The specific mechanisms of action are still under investigation but may involve modulation of cell signaling pathways associated with cancer proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented, indicating that this compound might also exhibit such effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes, contributing to reduced inflammation in various models.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to This compound :

  • Study on Antimicrobial Activity :
    • A series of derivatives were synthesized and screened for antimicrobial activity.
    • Most compounds exhibited moderate to excellent efficacy against Gram-positive and Gram-negative bacteria.
    • The results suggested that modifications at the pyridinone core significantly influenced activity levels.
  • Antitumor Screening :
    • In vitro assays demonstrated that certain derivatives inhibited cancer cell lines effectively.
    • Mechanistic studies indicated potential pathways involved in apoptosis induction.
    • Further research is required to elucidate specific targets within cancer cells.
  • Anti-inflammatory Evaluation :
    • Compounds were tested using heat-induced protein denaturation techniques.
    • Results showed significant reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Pyridinone vs. Thiazole/Triazole Cores: The pyridinone core in the target compound offers a planar, hydrogen-bonding interface distinct from the thiazole (in Compound 41) or triazole rings (in Hotsulia et al.’s compounds). These differences may influence binding to enzymes or receptors, as seen in kinase inhibitors where pyridinones often act as ATP mimics .
  • Tetrazole-Thioether vs. Triazole-Thioether: The tetrazole group (in the target and 454187-51-0) provides greater metabolic stability compared to triazoles due to its resistance to oxidative cleavage.
  • Phenethyl vs. Phenyldiazenyl Substituents : The phenethyl group in the target compound enhances lipophilicity compared to the azo-linked phenyldiazenyl group in 454187-51-0, which may reduce CNS penetration due to increased polarity .

Pharmacological Implications (Inferred from Analogues)

  • Antimicrobial Activity : Triazole-thioether derivatives (e.g., Hotsulia et al.’s compounds) exhibit moderate antibacterial activity against Staphylococcus aureus, suggesting the target compound’s tetrazole-thioether group could enhance this effect .
  • Kinase Inhibition: Pyridinone derivatives are frequently employed in kinase inhibitors (e.g., JAK/STAT pathways). The 5-methoxy group may mimic adenine’s interactions in ATP-binding pockets .
  • Metabolic Stability: The tetrazole-thioether moiety likely improves resistance to cytochrome P450-mediated oxidation compared to thiazole or triazole analogs, as demonstrated in Safonov’s hydrazide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

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